molecular formula C12H9N5O2 B11863434 6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine

6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B11863434
M. Wt: 255.23 g/mol
InChI Key: ZPLQGOXJZBLVTN-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.

Scientific Research Applications

Kinase Inhibition

Mechanism of Action
The pyrazolo[1,5-a]pyrimidine scaffold, including 6-(3-nitrophenyl) derivatives, has been identified as a potent inhibitor of various kinases. These compounds exhibit high selectivity and efficacy against protein kinases involved in numerous signaling pathways that are crucial for cell proliferation and survival.

Case Studies
Research has demonstrated that derivatives of this compound can inhibit Casein Kinase 2 (CK2), which is implicated in cancer progression and other diseases. A study highlighted the structure-activity relationship (SAR) of these compounds, showing that modifications at specific positions enhance their inhibitory activity against CK2, with some derivatives achieving low micromolar inhibition rates .

Anticancer Activity

Therapeutic Potential
The anticancer properties of 6-(3-nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine have been explored in various studies. Its ability to inhibit cancer cell growth is attributed to its action on multiple targets within cancer pathways, making it a candidate for further development as an anticancer agent.

Research Findings
In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. The presence of the nitrophenyl group enhances its interaction with biological targets, leading to increased apoptosis in cancerous cells .

Antimicrobial Activity

Inhibition of Mycobacterium tuberculosis
Recent investigations into the antimicrobial properties of pyrazolo[1,5-a]pyrimidines have revealed their potential as inhibitors of Mycobacterium tuberculosis (M.tb). The compound has been shown to inhibit mycobacterial ATP synthase effectively, which is critical for the survival of M.tb.

Experimental Evidence
A comprehensive study synthesized various analogs of pyrazolo[1,5-a]pyrimidin-7-amines and evaluated their activity against M.tb. Some derivatives demonstrated potent in vitro activity with low toxicity profiles, indicating their potential as new therapeutic agents for tuberculosis treatment .

Summary Table of Applications

ApplicationMechanism/TargetKey Findings
Kinase InhibitionCK2 and other kinasesLow micromolar inhibition rates achieved by certain derivatives .
Anticancer ActivityInduces apoptosis in cancer cellsSignificant cytotoxicity observed in colorectal and breast cancer lines .
Antimicrobial ActivityInhibits M.tb ATP synthasePotent activity against M.tb with low toxicity profiles .

Biological Activity

6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₉N₅O
  • CAS Number : 52972-55-1
  • Molecular Weight : 229.23 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[1,5-A]pyrimidine exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives, including this compound, against various pathogens. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition : These compounds demonstrated a superior ability to inhibit biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Proliferation Assays : In vitro studies indicated that this compound could inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively .
  • Mechanism of Action : The compound's mechanism includes the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . Additionally, it was found to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented:

  • Inhibition of COX Enzymes : Some derivatives exhibited significant COX-2 inhibitory activity with IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac sodium .
  • In Vivo Studies : In animal models, compounds similar to this compound demonstrated remarkable efficacy in reducing inflammation-related symptoms .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC values of 0.22 to 0.25 μg/mL against S. aureus; effective biofilm inhibition
AnticancerGrowth inhibition in HepG2 (54.25%) and HeLa (38.44%); induces apoptosis in MDA-MB-231
Anti-inflammatorySignificant COX-2 inhibition; effective in reducing inflammation in vivo

Case Studies

  • Antimicrobial Efficacy Study : A comparative study highlighted the effectiveness of pyrazole derivatives against resistant bacterial strains, showcasing a novel approach in combating antibiotic resistance.
  • Cancer Cell Line Analysis : Research involving various cancer cell lines confirmed the compound's potential as an anticancer agent, particularly through mechanisms involving apoptosis and cell cycle disruption.

Properties

Molecular Formula

C12H9N5O2

Molecular Weight

255.23 g/mol

IUPAC Name

6-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C12H9N5O2/c13-12-10(7-14-11-4-5-15-16(11)12)8-2-1-3-9(6-8)17(18)19/h1-7H,13H2

InChI Key

ZPLQGOXJZBLVTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N3C(=CC=N3)N=C2)N

Origin of Product

United States

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